4-(Azetidin-3-yloxy)-5-methylisoxazole
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Overview
Description
4-(azetidin-3-yloxy)-5-methyl-1,2-oxazole is a heterocyclic compound that features both azetidine and oxazole rings These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidin-3-yloxy)-5-methyl-1,2-oxazole typically involves the formation of the azetidine and oxazole rings followed by their coupling. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives .
Industrial Production Methods
Industrial production of such compounds often involves scalable synthetic routes that ensure high yield and purity. The Suzuki–Miyaura cross-coupling reaction is frequently employed for the diversification of heterocyclic amino acid derivatives, including those containing azetidine and oxazole rings . This method allows for the efficient production of the compound on a larger scale, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(azetidin-3-yloxy)-5-methyl-1,2-oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: TEMPO, 4-hydroxyTEMPO, and other nitroxyl reagents are commonly used.
Reduction: Lithium aluminium hydride and aluminium trichloride mixtures are effective for reduction.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
4-(azetidin-3-yloxy)-5-methyl-1,2-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(azetidin-3-yloxy)-5-methyl-1,2-oxazole exerts its effects involves interactions with specific molecular targets and pathways. The azetidine ring can mimic natural substrates, allowing the compound to bind to enzymes and receptors, thereby modulating their activity . The oxazole ring contributes to the compound’s stability and reactivity, enhancing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(azetidin-3-yloxy)benzoic acid hydrochloride
- 5-[4-(azetidin-3-yloxy)-phenyl]-2-phenyl-5H-thiazolo[5,4-c]pyridin-4-one
- 4-(azetidin-3-yloxy)benzonitrile hydrochloride
Uniqueness
4-(azetidin-3-yloxy)-5-methyl-1,2-oxazole stands out due to its combined azetidine and oxazole rings, which provide a unique set of chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C7H10N2O2/c1-5-7(4-9-11-5)10-6-2-8-3-6/h4,6,8H,2-3H2,1H3 |
InChI Key |
UDQGBSPNNKEQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)OC2CNC2 |
Origin of Product |
United States |
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